molecular formula C23H24ClN3O3S B10800860 (NZ)-N-[7-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride

(NZ)-N-[7-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride

Cat. No.: B10800860
M. Wt: 458.0 g/mol
InChI Key: BSGRBPCICUNQMM-VQFXXQHUSA-N
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Preparation Methods

The synthetic routes and reaction conditions for PXT002331 (monohydrochloride) involve the preparation of the compound in its hydrochloride salt form to enhance its solubility and stability. The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve high purity and brain-penetrant properties .

Chemical Reactions Analysis

PXT002331 (monohydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitroso group.

    Reduction: Reduction reactions can occur at the nitroso group, converting it to an amine.

    Substitution: The compound can participate in substitution reactions, particularly involving the morpholine ring.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PXT002331 (monohydrochloride) has several scientific research applications, including:

Mechanism of Action

PXT002331 (monohydrochloride) exerts its effects by positively modulating the metabotropic glutamate receptor 4 (mGluR4). This modulation enhances the receptor’s activity, leading to a reduction in feedback inhibition within the substantia nigra pars compacta, which results from dopamine neuron loss in Parkinson’s disease. This mechanism helps alleviate motor control issues associated with the disease .

Comparison with Similar Compounds

PXT002331 (monohydrochloride) is unique in its high selectivity and potency as a positive allosteric modulator of mGluR4. Similar compounds include other mGluR4 modulators, such as:

    ADX88178: Another mGluR4 positive allosteric modulator with similar therapeutic potential.

    VU0364770: A compound that also targets mGluR4 but with different pharmacokinetic properties.

PXT002331 (monohydrochloride) stands out due to its brain-penetrant properties and its specific development for Parkinson’s disease .

Properties

Molecular Formula

C23H24ClN3O3S

Molecular Weight

458.0 g/mol

IUPAC Name

(NZ)-N-[7-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride

InChI

InChI=1S/C23H23N3O3S.ClH/c27-25-19-13-22(20-14-23-17(15-24-20)5-11-30-23)29-21-12-16(3-4-18(19)21)2-1-6-26-7-9-28-10-8-26;/h3-5,11-15,27H,1-2,6-10H2;1H/b25-19-;

InChI Key

BSGRBPCICUNQMM-VQFXXQHUSA-N

Isomeric SMILES

C1COCCN1CCCC2=CC3=C(C=C2)/C(=N\O)/C=C(O3)C4=NC=C5C=CSC5=C4.Cl

Canonical SMILES

C1COCCN1CCCC2=CC3=C(C=C2)C(=NO)C=C(O3)C4=NC=C5C=CSC5=C4.Cl

Origin of Product

United States

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